1-Oxa-2-azaspiro(2.5)octane, 2-methyl-
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Overview
Description
1-Oxa-2-azaspiro(2.5)octane, 2-methyl- is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.1842 . It is also known by its CAS Registry Number 3400-13-3 . This compound belongs to the class of N-H oxaziridines, which are known for their selective electrophilic aminating properties .
Preparation Methods
The synthesis of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- can be achieved through the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology . To address these challenges, a microreaction system has been developed, which allows for precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation . This method results in a higher concentration of the product compared to batch synthesis .
Chemical Reactions Analysis
1-Oxa-2-azaspiro(2.5)octane, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different products depending on the reaction conditions.
Substitution: As a selective electrophilic aminating agent, it reacts with N-, S-, C-, and O-nucleophiles.
Scientific Research Applications
1-Oxa-2-azaspiro(2.5)octane, 2-methyl- has several applications in scientific research, including:
Chemistry: It is used as a selective electrophilic aminating agent in organic synthesis.
Biology: Its aminating properties make it useful in the modification of biological molecules.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- involves its role as an electrophilic aminating agent. It selectively reacts with nucleophiles, transferring an amino group to the target molecule . This reaction is stereoselective and does not produce strongly acidic or basic byproducts, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
1-Oxa-2-azaspiro(2.5)octane, 2-methyl- can be compared to other N-H oxaziridines, such as:
1-Oxa-2-azaspiro(2.5)octane: Similar structure but without the methyl group.
2-Azaspiro(3.4)octane: Different ring structure but similar aminating properties.
Methanone, 1-oxa-2-azaspiro(2.5)oct-2-ylphenyl-: Another related compound with different substituents.
The unique features of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- include its high stereoselectivity and the absence of strongly acidic or basic byproducts, which make it particularly valuable in organic synthesis .
Properties
CAS No. |
3400-13-3 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-methyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO/c1-8-7(9-8)5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
QWAUWAHOLAUAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(O1)CCCCC2 |
Origin of Product |
United States |
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